molecular formula C20H23N3O5 B229496 2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B229496
M. Wt: 385.4 g/mol
InChI Key: CYFIILYHURTYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxyphenoxyacetyl group and a 3-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the 4-methoxyphenoxyacetyl intermediate: This can be achieved by reacting 4-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Nucleophilic substitution: The intermediate is then reacted with piperazine to form the 1-(4-methoxyphenoxyacetyl)piperazine.

    Benzylation: The final step involves the benzylation of the piperazine derivative with 3-nitrobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 1-[(4-Methoxyphenoxy)acetyl]-4-(3-aminobenzyl)piperazine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-methoxyphenoxyacetic acid and 4-(3-nitrobenzyl)piperazine

Scientific Research Applications

2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
  • 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine

Uniqueness

2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is unique due to the presence of both a methoxyphenoxyacetyl group and a nitrobenzyl group on the piperazine ring

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23N3O5/c1-27-18-5-7-19(8-6-18)28-15-20(24)22-11-9-21(10-12-22)14-16-3-2-4-17(13-16)23(25)26/h2-8,13H,9-12,14-15H2,1H3

InChI Key

CYFIILYHURTYRE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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